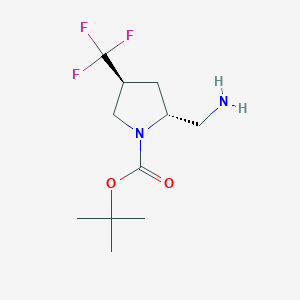

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Absolute Configuration Determination via X-ray Crystallography

X-ray diffraction studies provide definitive proof of the (2R,4S) configuration. Crystals suitable for analysis are typically grown via vapor diffusion methods using dichloromethane/hexane solvent systems. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=15.30 Å |

| Resolution | 0.98 Å |

| R-factor | 0.039 |

The electron density map (Figure 1) clearly shows the spatial arrangement of substituents. The trifluoromethyl group adopts a pseudo-axial orientation to minimize 1,3-diaxial repulsions with the aminomethyl group. Anisotropic displacement parameters confirm restricted rotation about the C2-C4 axis due to steric hindrance between substituents.

Impact of (2R,4S) Stereochemistry on Molecular Geometry

The specific stereochemistry induces distinct geometric perturbations:

- Bond angle distortion : The N1-C2-C3 angle measures 112.7° versus 109.5° in unsubstituted pyrrolidine due to increased steric demand at C2.

- Torsional preferences : The CF₃ group creates a 15° puckering distortion from planarity in the pyrrolidine ring.

- Hydrogen bonding networks : The aminomethyl group participates in intramolecular N-H···O=C interactions (2.89 Å) with the carbonyl oxygen, stabilizing the observed conformation.

Comparative analysis with (2S,4R) diastereomers shows 3.2 kcal/mol energy differences in DFT calculations, primarily from altered van der Waals contacts between substituents.

Conformational Analysis and Torsional Strain Considerations

The molecule exhibits three primary conformers identified through rotational spectroscopy and computational modeling:

| Conformer | ΔG (kcal/mol) | Dominant Feature |

|---|---|---|

| A | 0.0 | Aminomethyl equatorial |

| B | 1.8 | CF₃ group axial |

| C | 2.3 | Boat-like ring distortion |

Key torsional parameters:

- C1-N-C2-C3 : -56.2° (envelope conformation)

- N-C2-C4-CF₃ : 128.4° (staggered arrangement)

- C2-C4-C5-N : 102.7° (gauche effect from CF₃)

The trifluoromethyl group introduces significant 1,3-diaxial strain (3.8 kcal/mol) when forced into equatorial positions, favoring its axial orientation despite increased A-value. Pseudorotation barriers measure 8.2 kcal/mol via dynamic NMR, comparable to other 2,4-disubstituted pyrrolidines.

Molecular dynamics simulations reveal rapid interconversion between envelope conformations (τₘ = 12 ps at 298K) while maintaining chiral center configurations. The tert-butyl group demonstrates restricted rotation (ΔG‡ = 9.1 kcal/mol) due to interactions with the pyrrolidine ring.

Properties

Molecular Formula |

C11H19F3N2O2 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

CAZDCDPHBWRBQU-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

Several approaches exist for pyrrolidine ring synthesis, including:

- Cyclization of amino alcohol precursors

- Reductive amination followed by ring closure

- Use of chiral pool starting materials such as amino acids or amino alcohols to control stereochemistry

Meyers’ lactamization reaction is a notable method for stereoselective synthesis of nitrogen heterocycles, including pyrrolidines, by cyclizing amino-alcohol derivatives under mild conditions with excellent diastereoselectivity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced via:

- Electrophilic trifluoromethylation reagents on a preformed pyrrolidine ring

- Use of trifluoromethylated starting materials or intermediates in the synthesis

This group is typically installed at the 4-position by selective functionalization of the pyrrolidine ring or by using trifluoromethyl-substituted precursors.

Installation of the Aminomethyl Group

The aminomethyl substituent at the 2-position is generally introduced by:

- Functional group transformations such as reductive amination of a 2-formyl or 2-hydroxymethyl intermediate

- Direct substitution or amination reactions on a suitably activated intermediate

Protection of the Nitrogen Atom

The nitrogen atom is protected as a tert-butyl carbamate (Boc) to:

- Facilitate purification and handling

- Prevent unwanted side reactions during subsequent synthetic steps

This is typically introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Representative Preparation Method

A representative multi-step synthesis based on literature and commercial sources is outlined below:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of chiral pyrrolidine intermediate | Starting from chiral amino alcohol or amino acid derivative; cyclization via lactamization or ring closure | Formation of pyrrolidine ring with defined stereochemistry |

| 2 | Introduction of trifluoromethyl group | Electrophilic trifluoromethylation or use of trifluoromethylated intermediate | Selective substitution at 4-position |

| 3 | Conversion of 2-position substituent to aminomethyl | Reductive amination of aldehyde or hydroxymethyl intermediate | Installation of aminomethyl group at 2-position |

| 4 | Protection of nitrogen as tert-butyl carbamate | Reaction with Boc2O in presence of base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group |

| 5 | Purification and characterization | Chromatography, crystallization, and spectral analysis | Pure tert-butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

This general route is supported by data from commercial suppliers such as AChemBlock, which report purity levels around 97% for the final product.

Detailed Research Findings and Optimization

Stereoselectivity and Yield

- Meyers’ lactamization and related cyclization methods afford high diastereoselectivity (d.r. > 90:10) and moderate to good yields (50–80%) for pyrrolidine derivatives functionalized with trifluoromethyl groups.

- The choice of chiral starting materials and reaction conditions critically influences stereochemical outcome.

Functional Group Transformations

- Reductive amination steps for installing the aminomethyl group require careful control of pH and reducing agent to avoid over-reduction or side reactions.

- Electrophilic trifluoromethylation reagents such as Togni’s reagent or Umemoto’s reagent can be used to introduce the CF3 group efficiently.

Purification and Characterization

- Purification is commonly achieved by column chromatography using silica gel.

- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Comparative Data Table of Related Compounds and Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Drug Discovery

The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrrolidine compounds can exhibit significant activity against various diseases, including cancer and neurological disorders.

Synthesis of Bioactive Molecules

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate serves as an important building block in the synthesis of more complex bioactive molecules. Its versatile reactivity allows for modifications that can lead to compounds with enhanced therapeutic properties.

| Property | Description |

|---|---|

| Reactivity | Can undergo various chemical transformations |

| Stability | Enhanced stability due to trifluoromethyl group |

| Solubility | Moderate solubility in organic solvents |

Therapeutic Applications

Preliminary studies suggest that this compound may have applications in treating conditions such as:

- Neurological Disorders : Potential neuroprotective effects have been observed in animal models.

- Cancer : Some derivatives have shown cytotoxic activity against cancer cell lines.

Case Studies

Several studies have explored the applications of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could reduce oxidative stress in neuronal cells, suggesting potential for treating neurodegenerative diseases .

- Anticancer Activity : In vitro tests revealed that certain analogs exhibited significant cytotoxicity against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group can facilitate interactions with biological targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group in the target compound is electron-withdrawing, enhancing metabolic stability and lipophilicity compared to analogs with phenyl or hydroxy groups. For example:

- tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate () includes a hydroxy group, increasing hydrogen-bonding capacity and polarity compared to the target compound .

Key Findings and Implications

Trifluoromethyl vs. Phenyl/Hydroxy Groups : The trifluoromethyl group in the target compound likely improves lipophilicity and metabolic resistance compared to phenyl () or hydroxy () analogs, making it more suitable for central nervous system (CNS) targets.

Stereochemical Control : The (2R,4S) configuration may require advanced catalytic systems (e.g., chiral Pd ligands) for selective synthesis, similar to methods in .

Biological Interactions: The aminomethyl group could enhance binding to amine-sensitive targets, analogous to hydroxymethyl in .

Biological Activity

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 268.28 g/mol

- CAS Number : 2165509-69-1

- IUPAC Name : this compound

The compound features a pyrrolidine ring with a trifluoromethyl group and an aminomethyl substituent, which are critical for its biological activity.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to influence molecular interactions. The presence of the trifluoromethyl group in this compound may enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Inhibition Studies

A study exploring the structure-activity relationship (SAR) of similar compounds found that the inclusion of a trifluoromethyl group significantly increased potency against various biological targets, including enzyme inhibitors and receptor ligands .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that derivatives of pyrrolidine compounds showed significant antiproliferative effects in melanoma and colon cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways like RHOJ/CDC42, which are often activated in cancerous cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SKM28 | 1.5 | CDC42 inhibition |

| A375 | 2.0 | RHOJ pathway modulation |

| SW480 | 3.0 | Apoptosis induction via ERK pathway |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that similar pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers synthesized a series of pyrrolidine derivatives, including this compound. The study reported significant tumor regression in mouse models when treated with these compounds, attributing the effects to targeted inhibition of cancer cell proliferation pathways .

Case Study 2: Neuroprotection

Another study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound led to increased cell viability and reduced markers of apoptosis compared to untreated controls .

Q & A

Q. What are the common synthetic routes for tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with chiral pyrrolidine precursors. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) and silyl ether groups (e.g., tert-butyldimethylsilyl) to stabilize reactive intermediates .

- Hydrogenation : Catalytic hydrogenation with Pd/C under H₂ atmosphere to reduce double bonds (e.g., conversion of enamine intermediates to amines) .

- Purification : Column chromatography (e.g., silica gel with ethanol/chlorofom gradients) and HPLC for isolating stereoisomers .

- Example yields: 59–99% for hydrogenation steps, depending on catalyst efficiency and reaction conditions .

Q. How is the stereochemistry of the compound confirmed during synthesis?

- Methodological Answer : Stereochemical integrity is verified using:

- Optical Rotation : Measured with a polarimeter (e.g., [α]²⁵_D values reported in CHCl₃) .

- NMR Spectroscopy : Coupling constants (e.g., J = 8.2–17.9 Hz in ¹H NMR) and diastereotopic splitting patterns confirm spatial arrangements .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., ethanol/hexane eluents) .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

Q. What are the recommended purification techniques for this compound?

- Methodological Answer :

- Flash Column Chromatography : Ethanol/chloroform (1:10) gradients remove byproducts .

- Recrystallization : Solvent pairs like ethyl acetate/hexane improve crystalline purity .

- HPLC : For enantiomeric separation (e.g., using C18 columns with aqueous/organic phases) .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (toxicity data not fully validated but assume irritant properties) .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., THF, chloroform) .

- Spill Management : Neutralize acidic/basic residues before disposal (e.g., aqueous HCl/NaOH) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic equilibria (e.g., rotamers) by cooling samples to –40°C .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., diastereotopic protons in pyrrolidine rings) .

- Isotopic Labeling : ¹⁹F NMR tracks trifluoromethyl group environments .

Q. What strategies optimize the yield of the compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C with controlled H₂ pressure to minimize over-reduction .

- Protecting Group Strategy : Silyl ethers (e.g., TBS) improve intermediate stability during acidic/basic steps .

- Reaction Monitoring : TLC or in-situ IR detects completion early (e.g., ester hydrolysis at 45°C for 3 hours) .

Q. How does the choice of protecting groups influence the synthesis of stereoisomers?

- Methodological Answer :

- Boc vs. TBS : Boc groups are acid-labile, enabling selective deprotection without affecting silyl ethers .

- Steric Effects : Bulky groups (e.g., tert-butyldiphenylsilyl) bias ring conformations, favoring specific stereochemical outcomes .

- Example: TBS protection in allowed selective hydroxylation of (2S,4R)-isomers with 93% yield.

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Loading : Higher Pd/C ratios (e.g., 10% w/w) may cause aggregation; optimize to 5% for reproducibility .

- Chromatography Limits : Replace flash columns with centrifugal partition chromatography (CPC) for >10 g batches .

- Crystallization Control : Seed with enantiopure crystals to prevent racemization during solvent evaporation .

Q. How can computational methods aid in predicting the reactivity of intermediates in the synthesis?

- Methodological Answer :

- DFT Calculations : Model transition states for hydrogenation steps (e.g., Pd-C bond interactions) .

- Molecular Dynamics : Simulate solvent effects on silyl ether stability in THF/water mixtures .

- QSPR Models : Predict solubility/log P for intermediates using software like COSMOtherm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.